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molecular formula C11H8ClNO3 B1609278 Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 7545-52-0

Methyl 6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1609278
M. Wt: 237.64 g/mol
InChI Key: HESVUOITGSAKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365205B2

Procedure details

Dimethyl acetylenedicarboxylate (13.5 ml) was added to a solution of 4-chloroaniline (12.76 g) in methanol (150 ml), and the mixture was heated under reflux for 8 hours. The reaction mixture was concentrated under reduced pressure, the residue was dissolved in diphenyl ether (70 ml), and the solution was heated under reflux at 240° C. for 4 hours. After cooling the reaction mixture, a mixed solvent of hexane and diethyl ether was added, and crystals deposited were collected by filtration and washed to obtain the title compound (11.09 g).
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:7]([O:9][CH3:10])=[O:8])#[C:2][C:3](OC)=[O:4].[Cl:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>CO>[Cl:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:17][CH:18]=1)[NH:16][C:1]([C:7]([O:9][CH3:10])=[O:8])=[CH:2][C:3]2=[O:4]

Inputs

Step One
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
12.76 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diphenyl ether (70 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
ADDITION
Type
ADDITION
Details
a mixed solvent of hexane and diethyl ether was added
FILTRATION
Type
FILTRATION
Details
crystals deposited were collected by filtration
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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